Ribostamycin is an aminoglycoside antibiotic, a class of compounds known for their potent antibacterial activity. [, ] It is naturally produced by the bacterium Streptomyces ribosidificus. [, ] Ribostamycin serves as a valuable tool in scientific research for studying bacterial resistance mechanisms, protein interactions, and as a building block for synthesizing modified aminoglycosides. [, , , ]
Future Directions
Investigating Ribostamycin's Potential to Combat Multidrug-Resistant Bacteria: The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to public health. Studies exploring ribostamycin's activity against MDR strains, potentially in combination with other antibiotics or permeabilizing agents such as EDTA, could lead to new therapeutic strategies. []
Related Compounds
Neomycin B
Compound Description: Neomycin B is an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. It exerts its effect by binding to the bacterial ribosome, specifically the A-site, leading to misreading of the genetic code and inhibition of protein synthesis. Neomycin B is structurally characterized by the presence of six amino groups. []
Paromomycin
Compound Description: Paromomycin is another aminoglycoside antibiotic that targets the bacterial ribosome. It exhibits a similar mechanism of action to neomycin B, causing mistranslation of mRNA and inhibiting protein synthesis. [] Structurally, paromomycin differs from neomycin B by a single substituent: an amino group in neomycin B is replaced by a hydroxyl group in paromomycin. []
Relevance: Paromomycin shares structural similarities with both ribostamycin and neomycin B, particularly in rings I and II, which are essential for binding to the A-site of rRNA. [] The presence of five amino groups in paromomycin places its RNA binding affinity between that of neomycin B (six amino groups) and ribostamycin (four amino groups). [] While paromomycin binds to the N1 riboswitch, it does not elicit the same gene regulatory response as ribostamycin or neomycin B, highlighting the subtle interplay between structure and activity in aminoglycoside-RNA interactions. []
Xylostasin
Compound Description: Xylostasin is an aminoglycoside antibiotic produced by certain strains of Bacillus circulans. It exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. [] Structurally, xylostasin is an epimer of ribostamycin, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of atoms around a specific carbon atom (C-3'' in this case). []
Relevance: The close structural relationship between xylostasin and ribostamycin, differing only in the stereochemistry at the C-3'' position, highlights the importance of stereochemical configuration in aminoglycoside activity. Both compounds are produced by Bacillus circulans, suggesting shared biosynthetic pathways. [, ] The enzymatic epimerization of ribostamycin to xylostasin is carried out by the sequential action of two enzymes, BtrE (an NAD+-dependent dehydrogenase) and BtrF (an NADPH-dependent reductase), further emphasizing their close metabolic relationship. []
Kanamycin A
Compound Description: Kanamycin A is an aminoglycoside antibiotic produced by Streptomyces kanamyceticus. It is effective against a range of bacteria, particularly Gram-negative organisms. [] Kanamycin A's mechanism of action involves binding to the bacterial ribosome, leading to inhibition of protein synthesis.
Butirosin A
Compound Description: Butirosin A is an aminoglycoside antibiotic with a unique 4-amino-2-hydroxybutyrate moiety at C-1 of the aminocyclitol 2-deoxystreptamine (2DOS). [] It is produced by Bacillus circulans and exhibits antibacterial activity against a spectrum of bacteria.
Relevance: Butirosin A and ribostamycin share a common structural element, 2-deoxystreptamine (2DOS), as part of their molecular frameworks. [] Both compounds are produced by Bacillus circulans, indicating overlapping biosynthetic pathways. [, ] Studies involving blocked mutants of Bacillus circulans, incapable of producing butirosin, revealed that feeding these mutants with ribostamycin restored butirosin production. [] This finding suggests that ribostamycin serves as a precursor in the biosynthetic pathway of butirosin.
Dibekacin
Compound Description: Dibekacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It exhibits potent antibacterial activity against a wide range of Gram-negative bacteria, including strains resistant to other aminoglycosides. [, ] Dibekacin exerts its antibacterial effect by binding to the bacterial ribosome, inhibiting protein synthesis.
Relevance: Dibekacin, like ribostamycin, belongs to the aminoglycoside class of antibiotics and shares a similar mechanism of action. [, ] Comparative studies on the vestibular toxicities of aminoglycosides in guinea pigs revealed that dibekacin, along with ribostamycin, exhibited lower vestibular toxicity compared to other aminoglycosides such as streptomycin and gentamicin. [] This finding suggests that structural modifications in dibekacin, compared to its parent compound kanamycin A, might contribute to its reduced ototoxicity profile.
3′,4′-Dideoxyribostamycin
Compound Description: 3′,4′-Dideoxyribostamycin is a synthetic derivative of ribostamycin where the hydroxyl groups at the 3' and 4' positions of the ribose ring are replaced with hydrogen atoms. [] This structural modification aims to overcome bacterial resistance mechanisms, specifically phosphorylation at these positions, which can inactivate aminoglycosides.
Relevance: 3′,4′-Dideoxyribostamycin is specifically designed to address the bacterial resistance mechanisms that can affect ribostamycin. [, ] By removing the hydroxyl groups prone to phosphorylation, 3′,4′-dideoxyribostamycin demonstrates enhanced activity against kanamycin-resistant strains of E. coli and P. aeruginosa. [] This highlights the importance of structural modifications in developing new antibiotics that can overcome existing resistance mechanisms.
3-N-acetylribostamycin
Compound Description: 3-N-acetylribostamycin is a derivative of ribostamycin formed through the enzymatic acetylation of the amino group at the 3-position of the 2-deoxystreptamine ring. [] Unlike ribostamycin, 3-N-acetylribostamycin is microbiologically inactive. []
Relevance: The formation of 3-N-acetylribostamycin from ribostamycin exemplifies a naturally occurring mechanism of antibiotic inactivation. [] Specific enzymes, such as aminoglycoside N-acetyltransferases, catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of ribostamycin, rendering it inactive. [] This modification highlights a challenge in aminoglycoside therapy, where bacteria can develop resistance by enzymatically modifying the antibiotic.
3-N-carboxymethyl ribostamycin
Compound Description: 3-N-carboxymethyl ribostamycin is another inactivated derivative of ribostamycin. [] It is formed by the addition of a carboxymethyl group to the amino group at the 3-position of the 2-deoxystreptamine ring. This modification abolishes the antibacterial activity of ribostamycin.
Relevance: The identification of 3-N-carboxymethyl ribostamycin underscores the vulnerability of the amino group at the 3-position of ribostamycin to enzymatic modifications that can lead to inactivation. [] Understanding the mechanisms of these modifications is crucial for developing strategies to circumvent bacterial resistance.
Neamine
Compound Description: Neamine is an aminocyclitol antibiotic and a structural component of several clinically important aminoglycosides, including ribostamycin and neomycin B. [] It comprises rings I and II of these larger aminoglycosides and possesses four amino groups.
Relevance: Neamine represents a crucial structural motif shared by ribostamycin and other neomycin-class aminoglycosides. [] Its presence in these antibiotics is essential for their binding to the A-site of rRNA and subsequent inhibition of protein synthesis.
Source and Classification
Ribostamycin sulfate is classified as an aminoglycoside antibiotic, which is known for its ability to inhibit bacterial protein synthesis. Its structure comprises three main components: 2-deoxystreptamine, neosamine C, and ribose. The compound is recognized as a critically important antimicrobial agent by the World Health Organization due to its effectiveness against various pathogens and the growing concern regarding antibiotic resistance .
Synthesis Analysis
The biosynthesis of ribostamycin begins with D-glucose, which undergoes phosphorylation to form glucose-6-phosphate. The process involves several enzymatic steps:
Formation of 2-deoxy-scyllo-inosose: Catalyzed by the enzyme rbmA.
Transamination: Conversion of 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine by rbmB using L-glutamine and pyridoxal phosphate.
Oxidation: 2-deoxy-3-amino-scyllo-inosose is produced through oxidation by rbmC.
Glycosylation: The glycosyltransferase rbmD catalyzes the addition of uridine diphosphate N-acetylglucosamine to form 2’-N-acetylparomamine.
Deacetylation: RacJ removes the acetyl group to yield paromamine.
Further oxidation and transamination: Enzymatic actions by rbmG and rmbH lead to the formation of neamine.
Final ribosylation: Neamine is then ribosylated to produce ribostamycin .
Molecular Structure Analysis
The molecular formula for ribostamycin sulfate is C17H34N4O10, with a molar mass of approximately 454.477 g/mol. The structure features:
A central 2-deoxystreptamine core.
Glycosidic linkages with neosamine C and ribose.
Multiple functional groups including amino and hydroxyl groups that contribute to its biological activity.
The stereochemistry of ribostamycin is complex, with specific configurations at various chiral centers contributing to its binding affinity for bacterial ribosomes .
Chemical Reactions Analysis
Ribostamycin sulfate participates in several key chemical reactions:
Binding Reactions: It binds to the 30S subunit of bacterial ribosomes, leading to misreading of mRNA during protein synthesis.
Modification Reactions: Bacteria can develop resistance through enzymatic modifications such as phosphorylation, adenylation, or acetylation of the antibiotic structure .
Degradation Pathways: Ribostamycin can undergo hydrolysis in aqueous solutions under certain conditions, impacting its stability and efficacy.
These reactions are crucial for understanding both the therapeutic potential and the challenges posed by antibiotic resistance.
Mechanism of Action
The primary mechanism of action for ribostamycin sulfate involves:
Inhibition of Protein Synthesis: By binding to the 30S ribosomal subunit, ribostamycin disrupts the initiation complex necessary for translation, leading to incorrect amino acid incorporation into proteins.
Induction of Misreading: This misreading results in nonfunctional proteins that can severely affect bacterial growth and survival .
This mechanism underscores its effectiveness against various pathogenic bacteria.
Physical and Chemical Properties Analysis
Ribostamycin sulfate exhibits several notable physical and chemical properties:
Solubility: It is soluble in water, which facilitates its administration as an injectable formulation.
Stability: Ribostamycin is sensitive to heat and light; therefore, it should be stored in a cool, dark environment to maintain potency.
pH Sensitivity: The stability can vary with pH levels; optimal conditions are typically around neutral pH .
These properties are essential for formulating effective therapeutic agents.
Applications
Ribostamycin sulfate has several significant applications in medicine:
Antibacterial Treatment: It is utilized in treating infections caused by Gram-negative bacteria due to its potent activity against these pathogens.
Research Applications: Investigated for potential use against resistant strains of bacteria and in combination therapies for enhanced efficacy against human immunodeficiency virus .
Clinical Studies: Ongoing research aims to explore its effectiveness in various infectious diseases and its role in combating antibiotic resistance .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Novel Inhibitor of ER Stress-Induced Death of Primary Human β Cells RH01687 is a potent β-cell protector. KM10103 exhibits β-cell-protective activities against ER stress. Endoplasmic reticulum (ER) stress plays an important role in the decline in pancreatic β cell function and mass observed in type 2 diabetes.